trans-2-Fluorocyclopropanamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1R,2R)-2-fluorocyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6FN.ClH/c4-2-1-3(2)5;/h2-3H,1,5H2;1H/t2-,3-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYTNTYHQHKPQEX-SWLXLVAMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

interpreting NMR, IR, and mass spectrometry data of trans-2-Fluorocyclopropanamine hydrochloride

An In-depth Technical Guide to the Spectroscopic Interpretation of trans-2-Fluorocyclopropanamine Hydrochloride

Introduction

This compound is a substituted cyclopropylamine that serves as a crucial intermediate in the pharmaceutical industry.[1] The precise structural elucidation and purity assessment of such molecules are paramount to ensuring the safety and efficacy of final drug products. The inherent structural complexities—a strained three-membered ring, stereocenters, and the presence of highly electronegative fluorine and nitrogen atoms—necessitate a multi-pronged analytical approach. This guide provides an in-depth exploration of how mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy are synergistically employed to provide an unambiguous characterization of this compound. We will delve into the theoretical underpinnings of the expected spectral features, grounded in field-proven insights, and outline self-validating protocols for data acquisition and interpretation.

Molecular Structure: The Foundation of Spectroscopic Signatures

The structure of this compound dictates its interaction with different forms of electromagnetic energy, giving rise to its unique spectral fingerprint. The key features are:

-

Cyclopropane Ring: A highly strained, three-membered aliphatic ring. This strain influences C-H bond strengths and angles, affecting both IR stretching frequencies and NMR coupling constants.

-

Fluorine Substituent: As the most electronegative element, fluorine exerts a strong inductive effect, significantly deshielding nearby protons and carbons in NMR spectroscopy. Its NMR-active isotope, ¹⁹F (spin I=1/2), introduces complex spin-spin coupling.

-

Amine Group (as Hydrochloride Salt): In the salt form, the amine exists as an ammonium cation (-NH₃⁺). This alters its characteristic IR stretching and bending frequencies and influences the chemical shift of adjacent protons in the NMR spectrum.

-

Trans Stereochemistry: The relative orientation of the fluorine and amine groups on opposite sides of the ring is a critical stereochemical feature that is most definitively confirmed by NMR coupling constants.

Mass Spectrometry (MS): Deciphering Molecular Mass and Fragmentation

Mass spectrometry provides the molecular weight of the analyte and offers structural clues through the analysis of its fragmentation patterns. For this compound, Electron Ionization (EI) is a common technique.

Expected Molecular Ion

The analysis is performed on the free base, trans-2-Fluorocyclopropanamine, after the hydrochloride salt dissociates. The molecular formula of the free base is C₃H₆FN.[2] The molecular ion peak (M⁺•) is expected at a mass-to-charge ratio (m/z) corresponding to its monoisotopic mass.

-

Calculated Monoisotopic Mass: 75.0484 g/mol [2]

The initial ionization event involves the removal of an electron, typically from the nitrogen lone pair, to form the energetically unstable molecular ion.[3]

[M] + e⁻ → [M]⁺• + 2e⁻

Predictable Fragmentation Pathways

The molecular ion undergoes fragmentation to produce smaller, more stable ions.[3] The resulting pattern is a unique fingerprint of the molecule. Key fragmentation mechanisms for cyclopropylamines include ring-opening and loss of substituents.[4][5]

-

Alpha-Cleavage: A common pathway for amines is the cleavage of the C-C bond adjacent to the nitrogen, leading to a stable iminium ion. For this molecule, this would involve ring opening.

-

Loss of Fluorine: Cleavage of the C-F bond can lead to the loss of a fluorine radical, resulting in a fragment at [M-19]⁺.

-

Ring Cleavage: The strained cyclopropane ring can fragment in various ways, often leading to a characteristic cluster of peaks in the m/z 27-41 range, corresponding to small hydrocarbon fragments.[4]

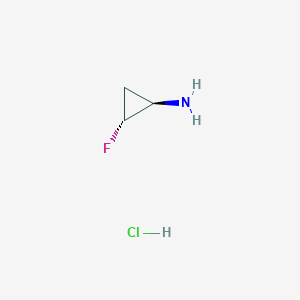

Caption: Key spin-spin coupling interactions in trans-2-Fluorocyclopropanamine.

¹³C NMR Spectrum: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments.

-

Chemical Shifts (δ):

-

C-F (C2): The carbon directly attached to fluorine will be the most downfield signal (δ ≈ 75-85 ppm) due to fluorine's strong deshielding effect.

-

C-N (C1): The carbon bearing the ammonium group will also be downfield (δ ≈ 30-40 ppm).

-

-CH₂- (C3): The methylene carbon will be the most upfield signal (δ ≈ 10-20 ppm).

-

-

Carbon-Fluorine Coupling (JCF): This is a powerful diagnostic tool.

-

¹JCF: The one-bond coupling between C2 and the fluorine will be very large, resulting in a doublet with ¹JCF ≈ 180-250 Hz. [6] * ²JCF: Two-bond couplings to C1 and C3 will also be observed, splitting their signals into smaller doublets (²JCF ≈ 10-25 Hz).

-

Experimental Protocol: Acquiring NMR Spectra

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆). D₂O is often preferred for hydrochloride salts. Add a small amount of an internal standard like TMS or TSP.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Ensure sufficient spectral width to include all signals.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is typically required due to the low natural abundance of ¹³C.

-

2D NMR (Optional but Recommended): Techniques like COSY (to confirm H-H couplings) and HSQC/HMBC (to correlate H and C atoms) can be invaluable for unambiguous assignment of this complex system.

-

-

Data Analysis: Integrate the ¹H signals to determine proton ratios. Measure the chemical shifts and coupling constants (in Hz) for all signals. [7]Compare the observed values with the predicted ranges and coupling patterns to confirm the structure and stereochemistry.

Integrated Spectroscopic Analysis: A Self-Validating Workflow

No single technique provides the complete picture. The true analytical power lies in integrating the data from all three methods.

Caption: Workflow for integrated spectroscopic structure elucidation.

-

Start with MS: Confirm the molecular weight (m/z 75 for the free base).

-

Consult IR: Verify the presence of key functional groups (ammonium and C-F bonds).

-

Use NMR for Final Proof: Utilize ¹H and ¹³C NMR to establish the precise connectivity and, crucially, the trans stereochemistry through analysis of H-H and H-F coupling constants. The large ¹JCF coupling in the ¹³C spectrum provides definitive evidence for the C-F bond location.

Conclusion

The comprehensive analysis of this compound is a prime example of modern structural elucidation. By judiciously applying and integrating mass spectrometry, IR spectroscopy, and NMR spectroscopy, researchers can move beyond simple data collection to a deep understanding of molecular architecture. The principles and protocols outlined in this guide provide a robust framework for the confident characterization of this and other complex small molecules, ensuring the integrity and quality required in drug development and scientific research.

References

-

Fisher Scientific. trans-2-Phenylcyclopropylamine hydrochloride, 97%.

-

ExportersIndia. This compound.

-

ChemicalBook. This compound | 114152-96-4.

-

ChemicalBook. This compound CAS#: 114152-96-4.

-

National Institute of Standards and Technology (NIST). 2-Propanamine - NIST WebBook.

-

Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups.

-

PubMed Central (PMC). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine....

-

Doc Brown's Chemistry. mass spectrum of cyclopropane C3H6 fragmentation pattern.

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.

-

Michigan State University Department of Chemistry. Infrared Spectrometry.

-

PubChem. (1R,2S)-2-Fluorocyclopropan-1-amine.

-

University of Florida. Fluorine Coupling Constants.

-

University of Illinois Springfield. Table of Characteristic IR Absorptions.

-

Alfa Chemistry. 19F Coupling Constants Table.

-

The Royal Society of Chemistry. ¹H NMR spectra were recorded at 300 and 400 MHz.

-

Google Patents. US4016204A - Method of synthesis of trans-2-phenylcyclopropylamine.

-

Doc Brown's Chemistry. 1H NMR spectra of propan-2-amine.

-

Doc Brown's Chemistry. 1H proton nmr spectrum of 2-chloropropane.

-

The Journal of Chemical Physics. Evaluating aliphatic CF, CF2, and CF3 groups as vibrational Stark effect reporters.

-

ResearchGate. Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes.

-

YouTube. Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry.

-

University of Wisconsin-Madison. Chem 117 Reference Spectra.

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.

-

ResearchGate. (PDF) Vibrational solvatochromism and electrochromism of infrared probe molecules....

-

Wiley-VCH. Supporting Information.

-

YouTube. S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry].

-

National Institute of Standards and Technology (NIST). 2-Propanamine, 2-methyl- - NIST WebBook.

-

ResearchGate. Coupling of Protons with Fluorine Page.

-

Sigma-Aldrich. trans-2-Phenylcyclopropylamine 97 1986-47-6.

-

Illinois State University. Infrared Spectroscopy.

-

PubMed. 1H and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds....

-

Harvard University. Lecture 3: Coupling Constants.

-

SpectraBase. 2-Chlorocyclopentanone.

-

Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons.

-

TCI Chemicals. trans-2-Phenylcyclopropanamine Hydrochloride 1986-47-6.

-

ResearchGate. FT-IR spectrum of Trifluoperazine.

Sources

- 1. This compound, Highest Purity, Attractive Price [chemvonbiotech.com]

- 2. (1R,2S)-2-Fluorocyclopropan-1-amine | C3H6FN | CID 10313105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Synthesis of trans-2-Fluorocyclopropanamine Hydrochloride: A Detailed Protocol for Pharmaceutical Research and Development

Abstract

This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of trans-2-Fluorocyclopropanamine hydrochloride, a valuable building block in medicinal chemistry and drug development. The fluorinated cyclopropylamine motif is of significant interest due to the unique conformational constraints and electronic properties imparted by the cyclopropane ring and the fluorine atom, which can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.[1] This guide is intended for researchers, scientists, and professionals in the field of drug development, offering not only a procedural methodology but also the underlying chemical principles and rationale for key experimental choices.

Introduction: The Significance of Fluorinated Cyclopropylamines

The incorporation of a fluorinated cyclopropane scaffold into bioactive molecules is a strategic approach in modern drug design. The rigidity of the cyclopropane ring reduces the number of accessible conformations, which can lead to higher binding affinity and selectivity for a biological target. Furthermore, the introduction of a fluorine atom, the most electronegative element, can profoundly influence a molecule's pKa, lipophilicity, and metabolic stability by blocking sites of oxidative metabolism.[1][2] trans-2-Fluorocyclopropanamine, as a primary amine, serves as a crucial starting point for the elaboration of more complex molecular architectures.

This document outlines a robust synthetic route adapted from established methodologies, providing a clear pathway to obtaining the target compound as its hydrochloride salt, which is often preferred for its improved stability and handling properties.

Overall Synthetic Strategy

The synthesis of this compound is a multi-step process that can be broadly divided into three key stages: construction of the cyclopropane ring, introduction of the amine functionality, and final salt formation. The stereochemistry of the final product is controlled during the cyclopropanation and subsequent separation steps.

Herein, we present a logical workflow for this synthesis:

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocol

Safety Precautions: This protocol involves the use of hazardous chemicals. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Consult the Safety Data Sheets (SDS) for all reagents before use.

Part 1: Synthesis of a Protected Fluorocyclopropane Intermediate

The initial step involves the formation of the fluorocyclopropane ring. This is often achieved through the reaction of an alkene with a source of fluorocarbene. One common method involves the use of a protected vinyl amine derivative which undergoes cyclopropanation.

Reaction Scheme: A multi-step sequence starting from a protected vinyl compound is often employed to construct the key fluorocyclopropane intermediate. A representative, albeit complex, pathway is detailed in patent literature, which involves several stages to build up a suitable precursor for cyclopropanation. For the purpose of this guide, we will focus on the key cyclopropanation and subsequent transformations.

A generalized approach for the key cyclopropanation step is as follows:

-

Preparation of the Precursor: A suitable starting material is a protected vinyl derivative.

-

Cyclopropanation: The alkene is reacted with a fluorocarbene source. Dibromofluoromethane in the presence of a strong base is a common method for generating the fluorobromocarbene in situ.

-

Debromination: The resulting gem-dibromofluorocyclopropane is then debrominated to yield the desired fluorocyclopropane.

Part 2: Conversion to trans-2-Fluorocyclopropanamine

This stage focuses on converting the fluorocyclopropane intermediate into the target amine and isolating the desired trans isomer. A Curtius rearrangement of a corresponding carboxylic acid is a classic and effective method.[3]

Step 2.1: Hydrolysis to Carboxylic Acid

-

To a solution of the fluorocyclopropyl ester intermediate in a suitable solvent (e.g., a mixture of THF and water), add a stoichiometric excess of a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH).

-

Stir the reaction mixture at room temperature or with gentle heating until the ester hydrolysis is complete (monitor by TLC or LC-MS).

-

Upon completion, acidify the reaction mixture with a mineral acid (e.g., 1N HCl) to a pH of approximately 2-3.[3]

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude cis/trans mixture of 2-fluorocyclopropanecarboxylic acid.

Step 2.2: Separation of the trans-Isomer (Optional at this stage)

The separation of cis and trans isomers can sometimes be achieved by fractional crystallization of the carboxylic acid.[3] The solubility of the two isomers often differs, allowing for the isolation of the desired trans isomer.

Step 2.3: Curtius Rearrangement to the Amine

Caution: This reaction involves the use of azides, which are potentially explosive. Handle with extreme care and behind a blast shield.

-

Dissolve the trans-2-fluorocyclopropanecarboxylic acid in an inert solvent such as toluene or dichloromethane.

-

Add oxalyl chloride or thionyl chloride to convert the carboxylic acid to the corresponding acid chloride.[3]

-

In a separate flask, prepare a solution of sodium azide in water.

-

Carefully add the acid chloride solution to the sodium azide solution at a low temperature (e.g., 0 °C) to form the acyl azide.

-

After formation of the acyl azide, the reaction mixture is gently heated. The acyl azide will undergo rearrangement to form an isocyanate.[3]

-

The resulting isocyanate is then hydrolyzed by the addition of aqueous acid (e.g., HCl), which after heating will yield the desired trans-2-fluorocyclopropanamine as its hydrochloride salt.[3]

Part 3: Isolation and Purification of the Hydrochloride Salt

-

After the hydrolysis of the isocyanate, the aqueous solution contains the desired product.

-

The solution can be concentrated under reduced pressure to precipitate the hydrochloride salt.

-

The crude salt can be recrystallized from a suitable solvent system (e.g., isopropanol/ether or ethanol/ether) to yield pure this compound.

-

The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Quantitative Data Summary

The following table provides representative quantities for a laboratory-scale synthesis. Actual amounts may need to be adjusted based on the specific starting materials and desired scale.

| Step | Reagent | Molar Equiv. | Representative Amount |

| Hydrolysis | Fluorocyclopropyl Ester | 1.0 | 10.0 g |

| Lithium Hydroxide | 1.5 | 2.5 g | |

| 1N Hydrochloric Acid | - | to pH 2-3 | |

| Curtius Rearrangement | trans-2-Fluorocyclopropanecarboxylic Acid | 1.0 | 5.0 g |

| Oxalyl Chloride | 1.2 | 3.2 mL | |

| Sodium Azide | 1.5 | 3.7 g | |

| Concentrated HCl (for hydrolysis) | excess | 20 mL | |

| Final Product | trans-2-Fluorocyclopropanamine HCl | - | Yield dependent |

Mechanistic Insights and Rationale

The choice of the Curtius rearrangement is based on its reliability and high yields for the conversion of carboxylic acids to primary amines with retention of configuration at the adjacent carbon.[4] The thermal decomposition of the acyl azide to the isocyanate is the key step, proceeding through a concerted mechanism.

The stereoselectivity of the initial cyclopropanation reaction is crucial. While many methods produce a mixture of cis and trans isomers, specific catalysts and conditions can favor one over the other.[5] If a mixture is obtained, the separation of isomers is a critical step, and the differing physical properties of the diastereomers are exploited for this purpose.

Visualization of Key Processes

Curtius Rearrangement Pathway

Caption: Key steps of the Curtius rearrangement for amine synthesis.

Conclusion

The synthesis of this compound is a challenging yet achievable process that provides access to a highly valuable building block for drug discovery. The protocol outlined in this application note provides a comprehensive guide for its preparation, emphasizing safety, mechanistic understanding, and practical experimental details. Careful execution of each step, particularly the handling of hazardous reagents and the separation of stereoisomers, is paramount to a successful outcome.

References

- CN103435523A - Preparation method for (1R, 2S)

- US4016204A - Method of synthesis of trans-2-phenylcyclopropylamine. (URL: )

-

Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC - PubMed Central. (URL: [Link])

-

trans-2-CHLOROCYCLOPENTANOL - Organic Syntheses Procedure. (URL: [Link])

-

Synthesis and Applications of Fluorocyclopropanes | Request PDF - ResearchGate. (URL: [Link])

- EP3617181A1 - Synthesis of trans-2-phenylcyclopropylamine or a salt or solv

-

Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US4016204A - Method of synthesis of trans-2-phenylcyclopropylamine - Google Patents [patents.google.com]

- 4. EP3617181A1 - Synthesis of trans-2-phenylcyclopropylamine or a salt or solvate thereof - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

Application Notes: Designing Novel Drug Candidates with trans-2-Fluorocyclopropanamine Hydrochloride

Abstract

The strategic incorporation of fluorine and strained ring systems represents a cornerstone of modern medicinal chemistry. The trans-2-Fluorocyclopropanamine moiety, in particular, has emerged as a powerful building block for tuning the physicochemical and pharmacological properties of drug candidates. This guide provides a comprehensive overview of its strategic application, key synthetic protocols for its incorporation into lead scaffolds, and a mechanistic case study of its role in developing potent enzyme inhibitors. Designed for researchers and drug development professionals, this document explains the causal logic behind experimental choices, offering field-proven insights to accelerate discovery programs.

Strategic Value Proposition: Why Choose trans-2-Fluorocyclopropanamine?

The decision to incorporate a specific chemical motif into a drug candidate is a critical step in lead optimization. The trans-2-fluorocyclopropanamine group offers a unique combination of conformational restraint and electronic modification that can address common challenges in drug discovery.[1]

-

Bioisosterism and Conformational Rigidity: The cyclopropane ring is a well-established bioisostere of a phenyl ring or a simple alkyl chain, but with significantly reduced conformational flexibility.[1] This rigidity can lock a molecule into a bioactive conformation, enhancing binding affinity to its target and potentially improving selectivity by disfavoring binding to off-targets.[1] Specifically, it is often employed as a constrained analog of the crucial 2-phenethylamine scaffold, which is found in numerous natural products and therapeutic agents.[2]

-

Metabolic Stability: The C-H bonds of a cyclopropane ring are stronger than those in typical alkanes, and the ring itself can be more resistant to metabolic degradation, particularly oxidation by cytochrome P450 enzymes.[1] The addition of a fluorine atom further enhances this stability by shielding adjacent positions from metabolic attack.

-

Modulation of Physicochemical Properties:

-

pKa Reduction: The electron-withdrawing nature of the fluorine atom lowers the basicity (pKa) of the neighboring amine. This is a critical tool for medicinal chemists to fine-tune the ionization state of a drug candidate at physiological pH, which directly impacts its solubility, permeability, and potential for hERG channel interactions.

-

Lipophilicity (LogP): Fluorine substitution can subtly alter a molecule's lipophilicity, influencing its ability to cross cell membranes and the blood-brain barrier.[3] This allows for the fine-tuning of a candidate's pharmacokinetic profile.[3]

-

The strategic combination of these features makes trans-2-fluorocyclopropanamine an invaluable tool for enhancing potency, increasing metabolic stability, and improving the overall druggability of a lead compound.[1][3]

Physicochemical & Handling Data

Precise knowledge of a building block's properties is fundamental to its effective use.

| Property | Value | Source |

| Chemical Name | trans-2-Fluorocyclopropanamine hydrochloride | - |

| CAS Number | 114152-96-4 | [4] |

| Molecular Formula | C₃H₇ClFN | - |

| Molecular Weight | 111.55 g/mol | - |

| Appearance | Off-white to light yellow solid | [5] |

| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C in a freezer. | [4][5] |

Handling Advisory: this compound is a primary amine and should be handled in a well-ventilated fume hood. As with all amine salts, it can be hygroscopic. It is crucial to store it under an inert atmosphere to prevent degradation and ensure reproducibility in reactions.[4][5]

Core Synthetic Protocols for Scaffold Integration

The primary utility of this compound is as a nucleophile for forming C-N bonds. The following protocols represent the most common and robust methods for its incorporation.

Protocol 1: Amide Bond Formation via Carbodiimide Coupling

This is the most frequent reaction used in medicinal chemistry to connect an amine to a carboxylic acid.[6]

Causality: The protocol utilizes a carbodiimide (e.g., EDC) to activate the carboxylic acid, forming a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine. The addition of an auxiliary nucleophile like HOBt or HOAt is critical; it traps the active intermediate to form an active ester, which suppresses racemization (if the acid has a chiral center) and improves reaction efficiency, especially with less nucleophilic amines.[6]

Detailed Step-by-Step Methodology:

-

Reagent Preparation: To a solution of the carboxylic acid (1.0 equiv.) and 1-Hydroxybenzotriazole (HOBt, 1.2 equiv.) in anhydrous N,N-Dimethylformamide (DMF, 0.2 M), add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 equiv.). Stir the mixture at room temperature for 15 minutes to pre-activate the acid.

-

Amine Addition: In a separate flask, dissolve this compound (1.1 equiv.) in anhydrous DMF. Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 2.5 equiv.) to liberate the free amine.

-

Coupling Reaction: Add the free amine solution dropwise to the pre-activated carboxylic acid mixture.

-

Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor progress by TLC or LC-MS until the starting carboxylic acid is consumed.

-

Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Protocol 2: Reductive Amination

This protocol forms a C-N bond by reacting the amine with an aldehyde or ketone in the presence of a reducing agent.[7]

Causality: The reaction proceeds via the initial formation of an iminium ion intermediate from the condensation of the amine and the carbonyl compound. A mild, selective reducing agent, such as sodium triacetoxyborohydride (STAB), is chosen because it is not reactive enough to reduce the starting aldehyde/ketone but is highly effective at reducing the in-situ formed iminium ion to the desired secondary amine. The use of a slight excess of base (triethylamine) is necessary to neutralize the hydrochloride salt of the starting amine.[8]

Detailed Step-by-Step Methodology:

-

Imine Formation: To a solution of the aldehyde or ketone (1.0 equiv.) and this compound (1.2 equiv.) in methanol (MeOH, 0.2 M), add triethylamine (TEA, 3.0 equiv.).[8] Stir the mixture at room temperature for 6 hours to allow for the formation of the iminium intermediate.[8]

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (STAB, 1.5 equiv.) portion-wise over 10 minutes, ensuring the temperature does not rise significantly.

-

Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours. Monitor by TLC or LC-MS for the disappearance of the carbonyl starting material.

-

Work-up and Purification: Quench the reaction by the slow addition of water.[8] Extract the aqueous mixture with dichloromethane (DCM) (3x).[8] Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by silica gel chromatography to yield the target amine.[8]

Protocol 3: N-Arylation via Buchwald-Hartwig Amination

This powerful palladium-catalyzed cross-coupling reaction is used to form a bond between the amine and an aryl halide or triflate.[9][10]

Causality: The Buchwald-Hartwig amination is a complex catalytic cycle involving a palladium catalyst and a specialized phosphine ligand.[9] The cycle begins with the oxidative addition of the aryl halide to the Pd(0) catalyst. The amine then coordinates to the palladium center, and a deprotonation step by a strong base (e.g., NaOtBu or Cs₂CO₃) forms a palladium-amido complex. The final, crucial step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst. The choice of ligand is critical for stabilizing the palladium species and facilitating the reductive elimination step.

Detailed Step-by-Step Methodology:

-

Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the aryl halide (1.0 equiv.), this compound (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., Xantphos, 4 mol%).

-

Solvent and Base: Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 equiv.). Add anhydrous, degassed toluene or dioxane as the solvent (0.1 M).

-

Heating and Monitoring: Seal the flask and heat the reaction mixture to 80-110 °C. Monitor the reaction's progress by LC-MS. The reaction may take 4-24 hours depending on the reactivity of the aryl halide.

-

Work-up and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues. Concentrate the filtrate and purify the crude product via silica gel chromatography to obtain the N-aryl amine.

Experimental Design and Workflow

A logical workflow is essential for efficiently designing and synthesizing novel candidates using this building block.

Caption: Workflow for incorporating trans-2-fluorocyclopropanamine.

Case Study: Mechanism-Based Inhibition of Lysine-Specific Demethylase 1 (LSD1)

The trans-cyclopropylamine motif is famously employed in the design of irreversible inhibitors for flavin-dependent amine oxidases, such as LSD1, a key epigenetic target in oncology.[11][12][13] The parent compound, trans-2-phenylcyclopropylamine (tranylcypromine), is a known inhibitor of both LSD1 and monoamine oxidases (MAOs).[12][13]

Mechanism of Inhibition: LSD1 inhibitors based on this scaffold function as mechanism-based inactivators.[12] The amine is oxidized by the enzyme's flavin adenine dinucleotide (FAD) cofactor, which generates a highly reactive cyclopropyliminium ion intermediate. This species undergoes homolytic ring-opening to form a stabilized radical cation, which then covalently attacks the FAD cofactor, permanently inactivating the enzyme.[11][12] The introduction of a fluorine atom onto the cyclopropane ring can modulate the electronic properties of the ring, influencing the rate of oxidation and the stability of the intermediates, thereby fine-tuning the inhibitory potency and selectivity.[11]

Caption: Mechanism of LSD1 inactivation by a cyclopropylamine inhibitor.

This case study exemplifies how the unique chemical reactivity of the trans-2-fluorocyclopropanamine core can be harnessed to design highly potent and specific covalent inhibitors for challenging enzyme targets.

Conclusion

This compound is more than a simple building block; it is a sophisticated tool for molecular design. Its ability to impart conformational rigidity, enhance metabolic stability, and fine-tune electronic properties provides medicinal chemists with a powerful strategy to overcome common hurdles in lead optimization. By understanding the rationale behind its application and mastering the key synthetic protocols for its incorporation, research teams can significantly expand their chemical space and accelerate the development of novel, high-quality drug candidates.

References

-

Synthesis of trans -2-Substituted Cyclopropylamines from α-Chloroaldehydes. ResearchGate. Available at: [Link] (Accessed: January 24, 2026).

-

Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. PubMed Central. Available at: [Link] (Accessed: January 24, 2026).

-

This compound, Highest Purity, Attractive Price. go4WorldBusiness. Available at: [Link] (Accessed: January 24, 2026).

-

trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs. National Institutes of Health. Available at: [Link] (Accessed: January 24, 2026).

-

Structurally designed trans-2-phenylcyclopropylamine derivatives potently inhibit histone demethylase LSD1/KDM1. PubMed. Available at: [Link] (Accessed: January 24, 2026).

-

Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing. Available at: [Link] (Accessed: January 24, 2026).

-

Phenethylaminylation: Preliminary In Vitro Evidence for the Covalent Transamidation of Psychedelic Phenethylamines to Glial Proteins using 3,5-Dimethoxy-4-(2-Propynyloxy). PubMed Central. Available at: [Link] (Accessed: January 24, 2026).

-

A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Royal Society of Chemistry. Available at: [Link] (Accessed: January 24, 2026).

-

The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. ScienceDirect. Available at: [Link] (Accessed: January 24, 2026).

-

Buchwald–Hartwig amination. Wikipedia. Available at: [Link] (Accessed: January 24, 2026).

-

2-Heteroarylethylamines in medicinal chemistry: a review of 2-phenethylamine satellite chemical space. Beilstein Journals. Available at: [Link] (Accessed: January 24, 2026).

-

Photogenerated-radical cyclopropylation of in situ generated iminiums mediated by NaI/PPh3: direct access to α-cyclopropyl tertiary alkylamines. National Institutes of Health. Available at: [Link] (Accessed: January 24, 2026).

-

2-Phenethylamines in Medicinal Chemistry: A Review. PubMed Central. Available at: [Link] (Accessed: January 24, 2026).

-

Facile synthesis of substituted trans-2-arylcyclopropylamine inhibitors of the human histone demethylase LSD1 and monoamine oxidases A and B. National Institutes of Health. Available at: [Link] (Accessed: January 24, 2026).

-

Study on the reaction of bromocyclopropane with amide under conditions of ullmann reaction. ResearchGate. Available at: [Link] (Accessed: January 24, 2026).

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link] (Accessed: January 24, 2026).

-

Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes. ACS Publications. Available at: [Link] (Accessed: January 24, 2026).

-

FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI. Available at: [Link] (Accessed: January 24, 2026).

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link] (Accessed: January 24, 2026).

-

Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. PubMed Central. Available at: [Link] (Accessed: January 24, 2026).

-

Phenethylaminylation: Preliminary In Vitro Evidence for the Covalent Transamidation of Psychedelic Phenethylamines to Glial Proteins using 3,5-Dimethoxy-4-(2-Propynyloxy). PubMed. Available at: [Link] (Accessed: January 24, 2026).

-

Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated. The Royal Society of Chemistry. Available at: [Link] (Accessed: January 24, 2026).

-

Structure–Activity Relationship and In Silico Evaluation of cis- and trans-PCPA-Derived Inhibitors of LSD1 and LSD2. PubMed Central. Available at: [Link] (Accessed: January 24, 2026).

-

Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. Available at: [Link] (Accessed: January 24, 2026).

-

Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link] (Accessed: January 24, 2026).

-

Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. MDPI. Available at: [Link] (Accessed: January 24, 2026).

-

Modulation of resistance artery tone by the trace amine β-phenylethylamine: dual indirect sympathomimetic and α1-adrenoceptor blocking actions. PubMed. Available at: [Link] (Accessed: January 24, 2026).

-

Trans-2-phenylcyclopropylamine and trans-2-phenylcyclopropylamine-based LSD1 inactivators. ResearchGate. Available at: [Link] (Accessed: January 24, 2026).

-

Fully Automated Flow Protocol for C(sp3)–C(sp3) Bond Formation from Tertiary Amides and Alkyl Halides. National Institutes of Health. Available at: [Link] (Accessed: January 24, 2026).

-

2-Fluoro-2-methylpropan-1-amine hydrochloride. PubChem. Available at: [Link] (Accessed: January 24, 2026).

-

The Buchwald-Hartwig Amination Reaction. YouTube. Available at: [Link] (Accessed: January 24, 2026).

-

Facile synthesis of substituted trans-2-arylcyclopropylamine inhibitors of the human histone demethylase LSD1 and monoamine oxidases A and B. PubMed. Available at: [Link] (Accessed: January 24, 2026).

-

Cyclopropanamine, 2-(phenyl-d5)-, hydrochloride, trans-. PubChem. Available at: [Link] (Accessed: January 24, 2026).

-

Cyclopropanamine, 2-phenyl-, trans-(+-)-, sulfate (2:1). PubChem. Available at: [Link] (Accessed: January 24, 2026).

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, Highest Purity, Attractive Price [chemvonbiotech.com]

- 5. This compound CAS#: 114152-96-4 [m.chemicalbook.com]

- 6. hepatochem.com [hepatochem.com]

- 7. longdom.org [longdom.org]

- 8. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Structurally designed trans-2-phenylcyclopropylamine derivatives potently inhibit histone demethylase LSD1/KDM1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Facile synthesis of substituted trans-2-arylcyclopropylamine inhibitors of the human histone demethylase LSD1 and monoamine oxidases A and B - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure–Activity Relationship and In Silico Evaluation of cis- and trans-PCPA-Derived Inhibitors of LSD1 and LSD2 - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

investigating the stability and degradation pathways of trans-2-Fluorocyclopropanamine hydrochloride

Technical Support Center: Stability and Degradation of trans-2-Fluorocyclopropanamine Hydrochloride

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation pathways of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Introduction to the Molecule and its Stability Profile

This compound is a valuable building block in medicinal chemistry, prized for the unique conformational constraints and electronic properties imparted by the fluorinated cyclopropyl motif. However, the inherent ring strain of the cyclopropane ring and the presence of reactive amine and fluoride functional groups can make it susceptible to degradation under various conditions. Understanding these degradation pathways is crucial for developing stable formulations and ensuring the integrity of experimental results.

This guide will delve into the potential degradation mechanisms based on established chemical principles and studies of analogous compounds, as direct stability data for this compound is not extensively published.

Frequently Asked Questions (FAQs) and Troubleshooting

Handling and Storage

Q1: What are the optimal storage conditions for this compound to ensure long-term stability?

A1: To maximize the shelf-life of solid this compound, it is recommended to store it in a freezer, ideally at -20°C, under an inert atmosphere (e.g., argon or nitrogen)[1]. The container should be tightly sealed to prevent moisture absorption. For routine use, storage at 2-8°C is also acceptable for shorter periods[1]. The hydrochloride salt form is generally more stable than the free base, as protonation of the amine reduces its nucleophilicity and susceptibility to oxidative degradation.

Q2: I've observed clumping of the solid material over time. Is this a sign of degradation?

A2: Clumping is often due to the hygroscopic nature of amine salts and does not necessarily indicate chemical degradation. However, the presence of water can facilitate hydrolytic degradation pathways. It is crucial to handle the solid in a dry environment (e.g., in a glove box or under a stream of dry nitrogen) and to ensure the container is securely sealed after each use. If you suspect degradation, it is advisable to re-analyze the material for purity.

Stability in Solution

Q3: My compound appears to be degrading in an aqueous buffered solution. What are the likely causes?

A3: Degradation in aqueous solutions is most likely due to hydrolysis. The stability of this compound in water is highly pH-dependent. Based on studies of similar compounds, both acidic and basic conditions can promote degradation[2].

-

Under basic conditions (pH > 8): The free amine is more prevalent, which can be more susceptible to oxidation. Furthermore, hydroxide ions can act as nucleophiles, potentially leading to ring-opening or displacement of the fluoride ion. A study on a different cyclopropylamine-containing drug showed it degrades hydrolytically under high pH conditions[3].

-

Under acidic conditions (pH < 5): While the amine is protonated and more stable against oxidation, the strained cyclopropane ring can still be susceptible to acid-catalyzed hydrolysis, potentially leading to ring-opening products. Studies on difluorocyclopropenes have shown that hydrolysis can proceed through a cyclopropenyl cation intermediate[4][5].

Troubleshooting:

-

Prepare solutions fresh whenever possible.

-

If buffered solutions are required, conduct a preliminary stability study at your target pH and temperature.

-

Consider using aprotic organic solvents if the experimental conditions allow.

Q4: I am observing unexpected peaks in my HPLC analysis after leaving the sample in the autosampler overnight. What could be happening?

A4: This is a common issue related to the stability of the compound in the dissolution solvent. Several factors could be at play:

-

Solvent-Induced Degradation: If the solvent is aqueous or contains nucleophilic impurities, degradation can occur.

-

Photodegradation: If the autosampler is not protected from light, photolytic degradation can occur. Fluorinated pharmaceuticals have been shown to be susceptible to photolysis[6][7][8].

-

Oxidation: Dissolved oxygen in the solvent can lead to oxidative degradation, especially if the sample is not blanketed with an inert gas.

Troubleshooting:

-

Use an autosampler with temperature control and set it to a low temperature (e.g., 4°C).

-

Use amber vials to protect the sample from light.

-

Consider using a solvent with low water content and sparging it with nitrogen or argon before use.

Potential Degradation Pathways

While specific degradation products for this compound are not well-documented, we can propose plausible pathways based on the reactivity of the functional groups present.

Hydrolytic Degradation

Under aqueous conditions, particularly at non-neutral pH, two main hydrolytic pathways are conceivable:

-

Nucleophilic substitution of fluoride: The fluoride atom can be displaced by a water molecule or hydroxide ion to form trans-2-hydroxycyclopropanamine.

-

Ring-opening: The strained cyclopropane ring can undergo cleavage, especially under acidic conditions, to yield open-chain products. This may proceed via a cyclopropylcarbinyl cation-like intermediate.

Oxidative Degradation

The amine group is susceptible to oxidation. The oxidation of cyclopropylamines can proceed via a single electron transfer (SET) mechanism to form a highly reactive aminium cation radical[9]. This intermediate can then lead to:

-

Ring-opening: The aminium radical can trigger the opening of the cyclopropane ring, leading to the formation of reactive intermediates that can be further oxidized or react with other molecules[10][11].

-

Deamination: The amine group could be oxidized and subsequently cleaved from the cyclopropane ring.

Photolytic Degradation

Exposure to light, particularly UV radiation, can provide the energy to break chemical bonds. Potential photolytic degradation pathways include:

-

C-F Bond Cleavage: The carbon-fluorine bond can be cleaved, leading to the formation of a radical species that can then react further.

-

C-N Bond Cleavage: The bond between the cyclopropane ring and the amine group could be broken.

-

Ring Cleavage: The high energy of UV light could lead to the fragmentation of the cyclopropane ring.

Thermal Degradation

At elevated temperatures, the compound may undergo decomposition. The high ring strain of the cyclopropane ring makes it the most likely site for thermal degradation, potentially leading to ring-opening and rearrangement products, possibly through diradical intermediates.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential to identify potential degradation products and establish a stability-indicating analytical method[3][12]. The following is a general protocol that should be adapted to your specific needs.

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

-

This compound

-

0.1 M Hydrochloric acid (HCl)

-

0.1 M Sodium hydroxide (NaOH)

-

3% Hydrogen peroxide (H₂O₂)

-

High-purity water

-

Methanol or acetonitrile (HPLC grade)

-

pH meter, heating block/oven, photostability chamber

Procedure:

-

Sample Preparation: Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 methanol:water).

-

Stress Conditions:

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

-

Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours. Also, heat a solution of the compound at 60°C for 24 hours.

-

Photolytic Degradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

-

Sample Analysis:

-

At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

-

Neutralize the acid and base-stressed samples.

-

Dilute all samples to a suitable concentration for HPLC analysis.

-

Analyze the samples using a stability-indicating HPLC method.

-

Recommended Starting Point for a Stability-Indicating HPLC Method

Developing a robust stability-indicating HPLC method is crucial for accurately assessing the stability of your compound[3][12][13][14][15].

| Parameter | Recommended Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for small polar molecules. |

| Mobile Phase A | 0.1% Formic acid in water | Provides good peak shape for amines and is MS-compatible. |

| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase chromatography. |

| Gradient | 5% to 95% B over 20 minutes | A broad gradient is a good starting point to elute all potential degradation products. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30°C | Provides reproducible retention times. |

| Detector | UV at 210 nm and/or Mass Spectrometer | The cyclopropane ring does not have a strong chromophore, so low UV wavelength is needed. MS detection is highly recommended for identifying unknown degradation products. |

| Injection Volume | 10 µL | A typical injection volume. |

Visualizations

Proposed Degradation Pathways

Caption: Proposed degradation pathways of trans-2-Fluorocyclopropanamine HCl.

Forced Degradation Study Workflow

Caption: Workflow for a forced degradation study.

References

-

This compound, Highest Purity, Attractive Price. (n.d.). IndiaMART. Retrieved January 24, 2026, from [Link]

- Process for the manufacture of cyclopropylamine. (n.d.). Google Patents.

-

Shigenaga, M. K., & Castagnoli, N. (2001). N-dealkylation of an N-cyclopropylamine by horseradish peroxidase. Fate of the cyclopropyl group. PubMed. Retrieved January 24, 2026, from [Link]

- McNeill, K., & Arnold, W. A. (2021). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. ACS Environmental Au.

- Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.

- Baird, M. S. (2005). The cyclopropene pyrolysis story. Chemical Society Reviews.

- Preparation method for (1R, 2S)-2-fluoro-cyclopropanamine tosylate. (n.d.). Google Patents.

-

Campbell, J. M., et al. (2019). The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. PubMed. Retrieved January 24, 2026, from [Link]

-

Cook, A. M., Grossenbacher, H., & Hütter, R. (1984). Bacterial degradation of N-cyclopropylmelamine. The steps to ring cleavage. PubMed. Retrieved January 24, 2026, from [Link]

- Hydrolysis of Difluorocyclopropenes: the Role of the Cyclopropenyl Cation and the Effects of Substituents. (2023). Journal of Organic and Pharmaceutical Chemistry.

- Gauthier, J. R., & Mabury, S. A. (2022).

- Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs.

- Hydrolysis of Difluorocyclopropenes: the Role of the Cyclopropenyl Cation and the Effects of Substituents. (2023).

- CYCLOPROPYLAMINE. (n.d.).

- Stolarczyk, M., et al. (2012).

- McCurry, D. G., et al. (2020). Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. Environmental Science & Technology.

- Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. (2019).

- Cyclopropylamine in Medicinal Chemistry: Synthesis and Applic

- Loftin, K. A., et al. (2008). Hydrolysis of amphenicol and macrolide antibiotics: Chloramphenicol, florfenicol, spiramycin, and tylosin. PubMed.

- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.

- NUCLEOPHILIC REACTION OF CYCLOPENTYLAMINE ON PHTHALIMIDE DERIVATIVES: SYNTHESIS AND ANTINOCICEPTIVE ACTIVITY OF PRODUCTS. (n.d.).

- Addition, Elimination, and Rearrangement Reactions of Cyclopropyl-Substituted Nitrenium Ions: A Computational and Experimental I. (n.d.). ChemRxiv.

- Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. (2015). Macmillan Group - Princeton University.

- Reactivity of electrophilic cyclopropanes. (2019). PMC - NIH.

- Hanzlik, R. P., & Tullman, R. H. (1982). Oxidation of cycloalkylamines by cytochrome P-450.

- Drobna, A., & Felis, E. (2017). Influence of Photolabile Pharmaceuticals on the Photodegradation and Toxicity of Fluoxetine and Fluvoxamine. PubMed.

- Stability Indicating HPLC Method Development: A Review. (2023). International Journal of Pharmacy & Pharmaceutical Research.

Sources

- 1. youtube.com [youtube.com]

- 2. Hydrolysis of amphenicol and macrolide antibiotics: Chloramphenicol, florfenicol, spiramycin, and tylosin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Hydrolysis of Difluorocyclopropenes: the Role of the Cyclopropenyl Cation and the Effects of Substituents | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Influence of photolabile pharmaceuticals on the photodegradation and toxicity of fluoxetine and fluvoxamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. N-dealkylation of an N-cyclopropylamine by horseradish peroxidase. Fate of the cyclopropyl group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. hyphadiscovery.com [hyphadiscovery.com]

- 11. Oxidation of cycloalkylamines by cytochrome P-450. Mechanism-based inactivation, adduct formation, ring expansion, and nitrone formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. irjpms.com [irjpms.com]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ijppr.humanjournals.com [ijppr.humanjournals.com]

Technical Support Center: Best Practices for Long-Term Storage and Handling of trans-2-Fluorocyclopropanamine Hydrochloride

Welcome to the comprehensive technical support guide for trans-2-Fluorocyclopropanamine hydrochloride. This document is intended for researchers, scientists, and drug development professionals, providing in-depth guidance on the long-term storage, handling, and troubleshooting of this critical pharmaceutical intermediate. Our goal is to ensure the integrity of your research by maintaining the quality and stability of this compound.

Core Principles of Storage and Handling

This compound is a stable compound when stored and handled correctly. However, its reactivity as a primary amine and the presence of a strained cyclopropyl ring necessitate careful attention to storage conditions to prevent degradation. The hydrochloride salt form enhances its stability, but certain environmental factors can still compromise its purity over time.

The primary factors to control are temperature, atmosphere, and moisture . Exposure to elevated temperatures can lead to decomposition, while atmospheric oxygen and moisture can result in oxidative degradation and hydrolysis, respectively.

Recommended Long-Term Storage Conditions

For optimal long-term stability and to preserve its purity, which is often supplied at 95-99%, the following storage conditions are recommended.[1][2]

| Parameter | Recommended Condition | Rationale & Expert Insights |

| Temperature | Freezer (-20°C) or Refrigerated (2-8°C) | Lower temperatures significantly reduce the rate of potential degradation reactions. For multi-year storage, a freezer is the preferred option.[1][3][4][5] |

| Atmosphere | Under an inert gas (Argon or Nitrogen) | The amine functional group can be susceptible to oxidation. Storing under an inert atmosphere displaces oxygen and minimizes this risk. This is particularly crucial after the container has been opened for the first time.[2][3][5] |

| Container | Tightly sealed, amber glass vial | A tightly sealed container is essential to prevent the ingress of moisture and oxygen. Amber glass protects the compound from potential light-induced degradation, although no specific light sensitivity has been reported. |

| Moisture | Store in a dry environment | While not definitively classified as hygroscopic, the hydrochloride salt can attract moisture. Moisture can lead to clumping and potentially hydrolysis over the long term. A desiccator can be used for added protection. |

Step-by-Step Handling Protocol

Proper handling is crucial to maintain the compound's integrity from the moment it is received until it is used in an experiment.

Workflow for Handling Solid Compound

Caption: Workflow for handling solid this compound.

Protocol for Reconstituting the Compound

-

Solvent Selection: Based on available data for similar compounds, ethanol and water are suitable solvents.[4] For biological assays, consider preparing a concentrated stock in an appropriate solvent like sterile water or DMSO, which can then be further diluted in aqueous buffers.

-

Equilibration: Before opening, allow the vial of the solid compound to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.

-

Dissolution: Add the chosen solvent to the vial containing the weighed compound. Cap the vial and vortex or sonicate gently until the solid is completely dissolved. The compound should appear as a clear to slightly hazy, colorless to faintly yellow solution.[4]

-

Stock Solution Storage: If not for immediate use, store stock solutions at -20°C or -80°C. Aliquoting the stock solution into single-use vials is highly recommended to avoid repeated freeze-thaw cycles, which can degrade the compound.

-

Working Solution Preparation: Prepare fresh working solutions from the stock solution for each experiment.

Troubleshooting Guide

This section addresses common issues that may arise during the storage and use of this compound.

Troubleshooting Decision Tree

Caption: Decision tree for troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: My this compound has turned slightly yellow. Can I still use it?

A slight yellowing of the off-white solid may indicate minor oxidation or the presence of impurities.[2][3] For non-critical applications, it may still be usable. However, for quantitative or sensitive experiments, it is advisable to verify the purity using an analytical technique such as HPLC or NMR. For the highest confidence in your results, using a new, unopened lot is recommended.

Q2: Is the compound hygroscopic?

While there is no definitive data classifying it as highly hygroscopic, its nature as a hydrochloride salt suggests it can absorb atmospheric moisture. It is best practice to handle it in a dry environment and always allow the container to equilibrate to room temperature before opening to prevent condensation.

Q3: What is the expected shelf life of this compound?

When stored under the recommended conditions (freezer, inert atmosphere), the compound is expected to be stable for several years.[5] However, once opened, the shelf life will depend on the handling and frequency of use. It is recommended to use the compound within a year of opening the container.

Q4: What personal protective equipment (PPE) should I use when handling this compound?

As with any chemical intermediate, appropriate PPE should be worn. This includes safety glasses, a lab coat, and chemical-resistant gloves.[6][7] Handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.[6][8]

Q5: Can I store reconstituted solutions at 4°C?

For short-term storage (a few days), 4°C may be acceptable, but this should be validated for your specific solvent and concentration. For long-term storage of stock solutions, freezing at -20°C or -80°C is strongly recommended to prevent degradation.

References

- Vertex AI Search. This compound, Highest Purity, Attractive Price.

- Echemi. TRANS-2-PHENYLCYCLOPROPYLAMINE HYDROCHLORIDE Safety Data Sheets.

- Google Patents. CN103435523A - Preparation method for (1R, 2S)-2-fluoro-cyclopropanamine tosylate.

- TCI Chemicals. trans-2-Phenylcyclopropanamine Hydrochloride 1986-47-6.

- ChemicalBook. This compound CAS#: 114152-96-4.

- ChemicalBook. This compound | 114152-96-4.

- Sigma-Aldrich. trans-2-Phenylcyclopropylamine 1986-47-6.

- LabSolu. This compound.

- Google Patents. US4016204A - Method of synthesis of trans-2-phenylcyclopropylamine.

- Echemi. (trans)-2-fluorocyclopropanecarboxylic acid SDS, 130340-04-4 Safety Data Sheets.

- PubMed Central. Influence of long-term storage temperatures and sodium fluoride preservation on the stability of synthetic cathinones and dihydro-metabolites in human whole blood.

- Sigma-Aldrich. trans-2-Phenylcyclopropylamine 97 1986-47-6.

- Fisher Scientific. trans-2-Phenylcyclopropylamine hydrochloride, 97%.

Sources

- 1. This compound, Highest Purity, Attractive Price [chemvonbiotech.com]

- 2. This compound | 114152-96-4 [chemicalbook.com]

- 3. This compound CAS#: 114152-96-4 [m.chemicalbook.com]

- 4. trans-2-Phenylcyclopropylamine 1986-47-6 [sigmaaldrich.com]

- 5. labsolu.ca [labsolu.ca]

- 6. echemi.com [echemi.com]

- 7. trans-2-Phenylcyclopropylamine hydrochloride, 97% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 8. echemi.com [echemi.com]

methods to prevent the epimerization of trans-2-Fluorocyclopropanamine hydrochloride during reactions

Welcome to the technical support guide for trans-2-Fluorocyclopropanamine hydrochloride. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this valuable synthetic intermediate. Here, we address a critical challenge encountered during its application: the epimerization of the trans diastereomer to the undesired cis form. Losing diastereomeric purity can significantly impact the efficacy and safety of the final active pharmaceutical ingredient (API).[1]

This guide provides in-depth, field-proven insights into the mechanisms of epimerization and offers robust strategies to maintain the stereochemical integrity of your molecule throughout synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a concern for trans-2-Fluorocyclopropanamine?

A: Epimerization is a chemical process where one diastereomer of a compound converts into another.[1] For trans-2-Fluorocyclopropanamine, this means the conversion of the desired trans isomer to the cis isomer. This is highly problematic because the two isomers can have different physical properties and biological activities.[1] Maintaining a high diastereomeric excess (d.e.) is crucial for ensuring the quality, safety, and efficacy of the final pharmaceutical product. The purification of these closely related isomers is often difficult and costly.[1]

Q2: What is the underlying chemical mechanism driving the epimerization of trans-2-Fluorocyclopropanamine?

A: The most probable mechanism for epimerization at the C2 position (the carbon bearing the fluorine atom) involves the formation of a carbanionic intermediate. The key steps are:

-

Deprotonation: A base present in the reaction mixture abstracts the acidic proton from the C2 position. The electron-withdrawing effect of the adjacent fluorine atom increases the acidity of this proton, making it susceptible to removal.

-

Formation of a Carbanion: This abstraction generates a planar or rapidly inverting carbanion intermediate.

-

Reprotonation: The carbanion is then reprotonated. This can occur from either face of the planar intermediate, leading to the formation of both the original trans isomer and the newly formed cis isomer.

The equilibrium between the trans and cis isomers will be dictated by their relative thermodynamic stabilities.

Caption: Decision workflow for troubleshooting epimerization.

Issue 2: How can I accurately monitor the diastereomeric ratio during my reaction?

Accurate and timely monitoring is essential to developing a robust, stereoretentive process.

Recommended Analytical Protocols

-

Chiral High-Performance Liquid Chromatography (HPLC):

-

Protocol: This is often the most reliable method. [2]Develop a method using a chiral stationary phase (e.g., Chiralcel OD-H, Chiralpak AD-H) that can resolve the trans and cis isomers. A typical mobile phase might consist of a hexane/isopropanol mixture.

-

Sample Prep: Quench a small aliquot of the reaction mixture, perform a simple work-up to remove salts, and dissolve the residue in the mobile phase for injection.

-

Pros: High accuracy and resolving power.

-

Cons: Can be time-consuming to develop the method.

-

-

Gas Chromatography (GC):

-

Protocol: For volatile derivatives, GC on a chiral column can provide excellent separation. [2] * Sample Prep: The free amine may need to be derivatized (e.g., acylated) to improve its volatility and chromatographic behavior.

-

Pros: Fast analysis times.

-

Cons: Derivatization step adds complexity.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Protocol: ¹H or ¹⁹F NMR can sometimes be used to distinguish between diastereomers. The coupling constants (J-values) between the cyclopropane protons are often different for cis and trans isomers. In ¹⁹F NMR, the chemical shifts of the two diastereomers may be distinct.

-

Sample Prep: A clean sample is required. Crude reaction mixtures may give broad, uninterpretable spectra.

-

Pros: Fast and requires no special columns.

-

Cons: May lack the resolution to accurately quantify low levels of the minor diastereomer. Chiral shift reagents can sometimes be used to improve separation of signals. [3]

-

Storage and Handling

To ensure the long-term stability and purity of this compound, proper storage is essential.

-

Storage Conditions: The compound should be stored in a freezer. [4]* Rationale: Low temperatures minimize the risk of any potential degradation pathways over time. The hydrochloride salt form is generally stable, but taking precautions ensures the highest possible quality for your experiments.

By understanding the mechanism of epimerization and carefully controlling reaction parameters, you can successfully employ this compound in your synthetic campaigns while preserving its critical stereochemical integrity.

References

- Epimerisation in Peptide Synthesis. PubMed, 2023.

- Epimeris

- Thermodynamic and Kinetic Products. Master Organic Chemistry, 2012.

- Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts, 2024.

- Thermodynamic and kinetic reaction control. Wikipedia, 2024.

- This compound, Highest Purity,

- Analytical Methods | Dynamic Stereochemistry of Chiral Compounds: Principles and Applications. Royal Society of Chemistry, 2007.

- Epimeriz

- Part 7: Analytical Techniques for Stereochemistry. Chiralpedia.

Sources

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for trans-2-Fluorocyclopropanamine Hydrochloride: An HPLC-UV vs. LC-MS/MS Analysis

Introduction: The Analytical Challenge of a Modern Pharmacophore

trans-2-Fluorocyclopropanamine hydrochloride represents a class of small, chiral molecules that are increasingly vital as pharmacophores in modern drug development.[1] Its structure—a small, polar, fluorinated cyclopropylamine—presents a significant analytical challenge for researchers and quality control scientists. The primary difficulties arise from three core properties:

-

High Polarity: The primary amine group makes the molecule highly polar, leading to poor retention on conventional reversed-phase (RP) high-performance liquid chromatography (HPLC) columns.[2]

-

Lack of a Strong Chromophore: The molecule does not possess a significant UV-absorbing moiety, rendering standard HPLC with UV detection insensitive.

-

Chirality: The trans configuration exists as a pair of enantiomers. Global regulatory bodies, including the U.S. Food and Drug Administration (FDA), mandate the characterization and control of individual stereoisomers, as they can exhibit different pharmacological and toxicological profiles.[3]

This guide provides an in-depth comparison of two distinct analytical strategies for the validation of a quantitative method for this compound: the traditional HPLC-UV approach requiring chemical derivatization and the more modern, direct Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach. The validation framework is built upon the principles outlined by the International Council for Harmonisation (ICH) in its Q2(R1) guideline, the global standard for analytical procedure validation.[4][5][6]

The Regulatory Framework: A Foundation of Trustworthiness

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[7] Both the FDA and ICH provide comprehensive guidelines that form the bedrock of this process, ensuring that analytical methods generate reliable and reproducible data.[4][8][9][10] This guide will assess both methodologies against the core validation parameters stipulated by ICH Q2(R1): Specificity, Linearity, Accuracy, Precision, Limit of Quantitation (LOQ), and Robustness.

Methodology Comparison: Choosing the Right Tool for the Job

The fundamental difference between HPLC-UV and LC-MS lies in the detector.[11] HPLC with a UV detector measures the absorbance of light by the analyte, whereas a mass spectrometer separates and detects ions based on their mass-to-charge ratio (m/z).[12] This distinction is the primary driver of the performance differences detailed below.

Specificity and Selectivity

Specificity is the ability to unequivocally assess the analyte in the presence of other components like impurities, degradants, or the other enantiomer.[7]

-

HPLC-UV: Achieving specificity is entirely dependent on chromatographic separation. To validate this, one must perform forced degradation or "stress testing" (e.g., exposure to acid, base, oxidation, heat, and light) to demonstrate that all degradant peaks are resolved from the main analyte peak.[13] Furthermore, a chiral column is required to separate the enantiomers. Without baseline separation, the method is not specific.

-

LC-MS/MS: This technique offers inherently superior specificity.[14] By using Multiple Reaction Monitoring (MRM), the mass spectrometer is programmed to detect a specific precursor ion (the molecular weight of the analyte) and a specific product ion (a characteristic fragment). This process acts as a highly specific filter, effectively eliminating interference from co-eluting impurities that do not share the exact same mass transitions. Even if two compounds co-elute chromatographically, the MS can distinguish them by their molecular weight.[11]

Sensitivity: Limit of Quantitation (LOQ)

For quantifying impurities, sensitivity is paramount.

-

HPLC-UV: The sensitivity is limited by the molar absorptivity of the derivatized analyte. A typical LOQ for a derivatized small molecule might be in the parts-per-million (ppm) or high parts-per-billion (ppb) range (e.g., 50-500 ng/mL).

-

LC-MS/MS: Mass spectrometry is exceptionally sensitive. It is common to achieve LOQs in the low ppb or even parts-per-trillion (ppt) range (e.g., <1 ng/mL).[11] This capability is essential for detecting and quantifying trace-level impurities or for bioanalytical studies.

Accuracy & Precision

Both methods, when properly validated, can deliver excellent accuracy (closeness to the true value) and precision (reproducibility).

-

Accuracy: Typically assessed by spike recovery studies at multiple concentration levels. Acceptance criteria are often 98.0-102.0% for drug substance assays and 90.0-110.0% for impurity analysis.[6] Studies have shown comparable recovery rates between HPLC-UV and LC-MS methods.[15]

-

Precision: Measured as the Relative Standard Deviation (RSD) of replicate measurements. For an assay, the acceptance criterion for precision is often an RSD of ≤2%.[16][17] While both methods can meet this, the multi-step derivatization process for HPLC-UV can introduce additional variability if not meticulously controlled.

Experimental Protocols: A Practical Guide

The following protocols are illustrative and serve as a starting point. Method development and validation must be tailored to the specific equipment and reagents available.

Protocol 1: HPLC-UV with Pre-Column Derivatization

Causality: The primary amine of trans-2-Fluorocyclopropanamine is nucleophilic and can react with an electrophilic derivatizing agent that contains a strong chromophore (e.g., dansyl chloride or a benzoyl chloride derivative). This reaction makes the analyte detectable by UV.

-

Sample Preparation & Derivatization:

-

Accurately weigh and dissolve the trans-2-Fluorocyclopropanamine HCl standard and sample in a suitable buffer (e.g., 100 mM sodium bicarbonate, pH 9.0).

-

Add a solution of dansyl chloride in acetone. The stoichiometry must be optimized to ensure complete reaction without excessive reagent, which can cause interfering peaks.

-

Vortex and incubate the mixture at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 30 minutes).

-

Quench the reaction by adding a small amount of a primary amine solution (e.g., glycine) to consume excess dansyl chloride.

-

Dilute the final solution with the mobile phase to the target concentration.

-

-

HPLC-UV Method:

-

Column: A chiral stationary phase (CSP) column, such as a polysaccharide-based column (e.g., Chiralpak series).

-

Mobile Phase: A mixture of hexane/isopropanol/diethylamine. The ratio must be optimized for the resolution of the derivatized enantiomers.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV at the wavelength of maximum absorbance for the dansyl derivative (e.g., ~340 nm).

-

Injection Volume: 10 µL.

-

Protocol 2: LC-MS/MS with HILIC Chromatography